molecular formula C20H16FN3O4S B11383357 methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11383357
M. Wt: 413.4 g/mol
InChI Key: LZJLLSJBICBARG-UHFFFAOYSA-N
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Description

METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a fluorophenyl group, a dihydropyridazine moiety, and a cyclopentathiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Moiety: This step involves the reaction of a hydrazine derivative with a suitable diketone to form the dihydropyridazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Cyclopentathiophene Ring Formation: The cyclopentathiophene ring is synthesized via a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-FLUOROPHENYL)THIOPHENE-2-CARBOXYLATE: A related compound with a simpler structure, lacking the dihydropyridazine moiety.

    OXAZOLE DERIVATIVES: Compounds with a similar heterocyclic structure but different functional groups and biological activities.

    INDOLE DERIVATIVES: Compounds with a different core structure but similar applications in medicinal chemistry.

Uniqueness

METHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16FN3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H16FN3O4S/c1-28-20(27)16-13-3-2-4-15(13)29-19(16)22-18(26)17-14(25)9-10-24(23-17)12-7-5-11(21)6-8-12/h5-10H,2-4H2,1H3,(H,22,26)

InChI Key

LZJLLSJBICBARG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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